molecular formula C21H23N5O3 B2479591 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878728-52-0

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2479591
CAS RN: 878728-52-0
M. Wt: 393.447
InChI Key: KPNQJWJXTAMLKV-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesoionic Analog Synthesis

Research has explored the synthesis and properties of mesoionic purinone analogs, such as imidazo[1,2-c]-pyrimidine-2,7-diones, which are structurally related to purines like 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione. These analogs undergo hydrolytic ring-opening reactions to produce related compounds, demonstrating their potential for chemical manipulation and synthesis (Coburn & Taylor, 1982).

Purine Derivatives' Biological Activity

The synthesis of 7,8-polymethylenepurine derivatives from polymethyleneimidazoles has been studied for their potential biological activities. These compounds serve as precursors for various biologically active purines, indicating their significance in medicinal chemistry (Nilov et al., 1995).

Novel Purine Synthesis

The synthesis of new purine derivatives, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcases the chemical versatility of purine compounds. These derivatives have potential applications in drug development and chemical research (Simo, Rybár, & Alföldi, 1998).

Antiviral and Antihypertensive Properties

Research into 6-substituted purines has revealed their antiviral activity, while 1-substituted purines show potential in studying antihypertensive activity. This indicates the diverse biological applications of purine derivatives in treating various health conditions (Nilov et al., 1995).

Acyclic Analogues in Nucleoside Synthesis

The preparation of acyclic analogues of imidazole nucleosides from 5-amino-4-carbamoylimidazoles leads to the development of compounds that can mimic nucleosides. This has implications for the synthesis of new medicinal agents, particularly in the field of antiviral drugs (Parkin & Harnden, 1982).

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-6-29-16-10-8-7-9-15(16)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12H,2,6,11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNQJWJXTAMLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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